Aminopeptidase Activity vs. Aliphatic Substrates
In a direct comparison using opium poppy latex aminopeptidases, H-Tyr-pNA (L-Tyr-p-NA) exhibited a specific activity of 0.259 mkat/mg, statistically indistinguishable from the aromatic counterpart L-Phe-p-NA (0.272 mkat/mg) and markedly higher than aliphatic substrates. The apparent Km was 0.261 mM for H-Tyr-pNA, intermediate between L-Leu-p-NA (0.123 mM) and L-Phe-p-NA (0.317 mM) . This places H-Tyr-pNA among the highest-activity aromatic substrates for this enzyme class, whereas N-blocked analogs such as Bz-Tyr-pNA show no aminopeptidase turnover .
| Evidence Dimension | Specific aminopeptidase activity |
|---|---|
| Target Compound Data | 0.259 mkat/mg (L-Tyr-p-NA) |
| Comparator Or Baseline | L-Phe-p-NA: 0.272 mkat/mg; L-Leu-p-NA: Km 0.123 mM; L-Ala-p-NA: Km 0.087 mM |
| Quantified Difference | H-Tyr-pNA activity ≈ 95% of L-Phe-p-NA; Km ~2.1× higher than L-Leu-p-NA |
| Conditions | Opium poppy latex vesicle proteins, pH 6.0–6.5, 37 °C |
Why This Matters
When the target is an aminopeptidase, N-blocked tyrosine–pNA substrates are completely inactive; H-Tyr-pNA is essential for obtaining any signal.
- [1] Bilka, F., Klucovska, J., Bilkova, A., Benesova, M. (2002). Aminopeptidases in opium poppy latex. Biologia, 57(6), 765–771. View Source
- [2] Kominami, E., Hoffschulte, H., Leuschel, L., Maier, K., Holzer, H. (1981). The substrate specificity of proteinase B from Baker's yeast. Biochimica et Biophysica Acta (BBA) - Enzymology, 661(1), 136–141. View Source
